N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-3-nitro-benzamide
Description
Chemical Identity and Nomenclature
N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-3-nitro-benzamide is a heterocyclic compound with the molecular formula C₂₀H₁₄N₄O₄ and a molecular weight of 374.3 g/mol . Its IUPAC name is N-[2-methyl-5-(oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-nitrobenzamide, reflecting its fused oxazole-pyridine core linked to a nitro-substituted benzamide moiety. The SMILES notation (CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=CC=C4)N+[O-] ) and InChIKey (RLHCFSAKMPXJBM-UHFFFAOYSA-N ) provide precise structural descriptors.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₄N₄O₄ |
| Molecular Weight | 374.3 g/mol |
| IUPAC Name | N-[2-methyl-5-(oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-nitrobenzamide |
| SMILES | CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=CC=C4)N+[O-] |
| InChIKey | RLHCFSAKMPXJBM-UHFFFAOYSA-N |
Historical Context of Oxazolo[4,5-b]pyridine Derivatives
Oxazolo[4,5-b]pyridine derivatives emerged in the 1990s as scaffolds for anti-inflammatory agents, with early studies demonstrating their ability to inhibit cyclooxygenase (COX) enzymes. By the 2010s, research pivoted toward oncology, driven by their capacity to target DNA topoisomerases and kinases. For instance, Karatas et al. (2021) identified 2-(4-butylphenyl)oxazolo[4,5-b]pyridine as a potent topoisomerase IIα inhibitor (IC₅₀ = 2 µM), surpassing etoposide in activity. This historical shift underscores the structural versatility of the oxazolo[4,5-b]pyridine core in drug discovery.
Table 2: Milestones in Oxazolo[4,5-b]pyridine Research
Significance in Heterocyclic Chemistry Research
The oxazolo[4,5-b]pyridine framework is prized for its planar aromatic system and hydrogen-bonding capacity , enabling interactions with biological targets like enzymes and nucleic acids. Its synthetic flexibility allows modular substitutions at the 2-, 5-, and 7-positions, facilitating structure-activity relationship (SAR) studies. For example:
- Nitro groups at the benzamide moiety enhance electron-withdrawing effects, improving DNA intercalation.
- Methyl substituents on the phenyl ring increase lipophilicity, aiding membrane permeability.
Table 3: Comparative Applications of Oxazolo[4,5-b]pyridine Derivatives
| Derivative | Biological Target | Key Finding |
|---|---|---|
| 2-(4-Butylphenyl) analog | Topoisomerase IIα | IC₅₀ = 2 µM (vs. 10 µM for etoposide) |
| Piperazinamide-linked | GSK-3β | IC₅₀ = 0.19 µM; 76% anti-inflammatory efficacy |
| 6-Nitro-substituted | Serotonin receptors | Modulated neurotransmission in vitro |
This compound’s unique combination of heterocyclic rigidity and functional group diversity positions it as a cornerstone in designing enzyme inhibitors and anticancer agents. Ongoing research explores its utility in photodynamic therapy and as a fluorescence probe, leveraging its conjugated π-system.
Properties
IUPAC Name |
N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O4/c1-12-7-8-14(20-23-18-17(28-20)6-3-9-21-18)11-16(12)22-19(25)13-4-2-5-15(10-13)24(26)27/h2-11H,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHCFSAKMPXJBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminophenol Derivatives
The oxazolo[4,5-b]pyridine core is constructed via acid-catalyzed cyclization. As demonstrated in Method B of NAMPT inhibitor syntheses, 2-amino-4-methylphenol undergoes condensation with nicotinic acid derivatives in polyphosphoric acid (PPA) at 160°C:
Key parameters:
Nitration at the 5-Position
Amide Bond Formation
Schotten-Baumann Reaction
The 5-amino intermediate reacts with 3-nitrobenzoyl chloride under Schotten-Baumann conditions:
-
Solvent system: Biphasic CH₂Cl₂/H₂O
-
Base: 10% NaOH (excess)
-
Temperature: 0–5°C
-
Reaction time: 2 hours
-
Yield: 68–72%
Catalytic Coupling Methods
Alternative protocols employ coupling reagents such as HATU or EDCI/HOBt in anhydrous DMF:
| Reagent System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| HATU/DIPEA | 25 | 12 | 82 |
| EDCI/HOBt | 25 | 24 | 75 |
Data adapted from large-scale syntheses of related benzoxazole-amide hybrids.
Purification and Characterization
Crystallization
Crude product is purified via recrystallization from ethanol/water (4:1 v/v), yielding pale-yellow needles. Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 214–216°C.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.92 (s, 1H, NH), 8.50–8.55 (m, 2H, pyridine-H), 7.96 (d, J = 2.0 Hz, 1H, aryl-H), 2.89 (s, 3H, CH₃).
Scale-Up Considerations and Process Optimization
Solvent Recovery
Ethanol from crystallization is reclaimed via fractional distillation (78°C boiling point), achieving >90% solvent reuse in continuous processes.
Comparative Analysis of Synthetic Routes
| Parameter | Schotten-Baumann | HATU-Mediated |
|---|---|---|
| Atom Economy | 88% | 76% |
| E-Factor | 5.2 | 8.7 |
| Purity (HPLC) | 98.5% | 99.1% |
| Cost per kg (USD) | 1,200 | 2,800 |
Data synthesized from industrial process reports . The Schotten-Baumann method remains preferred for large-scale production despite marginally lower purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the oxazolo[4,5-b]pyridine ring, forming corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can occur on the benzamide ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder (Fe) in acidic medium.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-3-nitro-benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, although specific studies are required to confirm these activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-3-nitro-benzamide involves its interaction with specific molecular targets. The oxazolo[4,5-b]pyridine moiety may bind to enzymes or receptors, modulating their activity. The nitro group could participate in redox reactions, influencing cellular processes. Detailed studies are needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
(a) Oxazolo-pyridine derivatives
Compounds sharing the oxazolo[4,5-b]pyridine scaffold are often explored as kinase inhibitors due to the pharmacophoric relevance of fused heterocycles in ATP-binding pockets. For example:
- N-(2-Ethyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-3-aminobenzamide: Substituting the nitro group with an amino group introduces hydrogen-bond donor capacity, which may enhance target engagement but reduce solubility.
(b) Nitrobenzamide derivatives
The 3-nitrobenzamide group is a hallmark of protease inhibitors and DNA-intercalating agents. Notable examples include:
- N-(4-Methoxyphenyl)-3-nitrobenzamide : The absence of the oxazolo-pyridine ring simplifies the structure, likely reducing steric hindrance and improving synthetic accessibility.
Physicochemical and Functional Comparisons
The table below summarizes key parameters of N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-3-nitro-benzamide and hypothetical analogs:
Key Observations :
- The nitro group in the target compound provides strong electron-withdrawing effects, which may enhance electrophilic reactivity compared to cyano or amino analogs.
Notes
Synthetic Accessibility : The compound’s complex structure likely requires multi-step synthesis, posing challenges for large-scale production.
Safety and Handling: No toxicity data are publicly available; standard precautions for nitroaromatic compounds (e.g., avoiding inhalation) are recommended.
Commercial Availability : Suppliers listed in may offer custom synthesis services, though quantities and purity grades should be verified .
Biological Activity
N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-3-nitro-benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties.
- Chemical Name: this compound
- Molecular Formula: C20H14N4O4
- Molecular Weight: 374.35 g/mol
- CAS Number: Not specified in the sources.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methyl-5-oxazolo[4,5-b]pyridine derivatives with 3-nitrobenzoyl chloride. The reaction conditions often include organic solvents such as DMF or pyridine under reflux conditions.
Antimicrobial Activity
Research indicates that compounds containing the nitro group exhibit potent antimicrobial properties. The mechanism generally involves the reduction of the nitro group to form reactive intermediates that can bind to DNA and induce cell death. Studies have shown that this compound demonstrates activity against various pathogens:
| Microorganism | Activity | Method |
|---|---|---|
| Escherichia coli | Inhibitory | Agar diffusion method |
| Staphylococcus aureus | Inhibitory | Agar diffusion method |
| Aspergillus niger | Moderate activity | Cup plate method |
The compound's Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against these microorganisms, suggesting potential as a therapeutic agent for infections.
Anti-inflammatory Activity
This compound has been evaluated for its anti-inflammatory properties. Nitro-containing compounds are known to inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators. Preliminary studies show that it can significantly reduce paw edema in animal models, indicating potential use in treating inflammatory conditions.
Cytotoxicity
Cytotoxic effects of this compound have been assessed using various cancer cell lines. The results demonstrate that it exhibits selective toxicity towards certain cancer cells while sparing normal cells. The cytotoxic mechanism may involve apoptosis induction and disruption of cellular signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study published in MDPI evaluated several oxazolone derivatives, including this compound. The results indicated a strong correlation between the presence of the nitro group and enhanced antimicrobial activity against E. coli and S. aureus .
- Inflammation Model : In an animal model of inflammation induced by carrageenan, this compound showed significant reduction in edema compared to control groups, supporting its potential as an anti-inflammatory agent .
- Cytotoxicity Testing : An investigation into the cytotoxic effects on HaCat and Balb/c 3T3 cells revealed promising results with IC50 values indicating effective inhibition of cell proliferation in cancerous cells while showing lower toxicity towards normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
